4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine
Overview
Description
4-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C21H29N5O2S and its molecular weight is 415.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.20419636 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Significance and Interactions
- Crystal Structures and Hydrogen Bonding Motifs : The study of pyrimethamine and aminopyrimidine derivatives, including structures similar to the one of interest, revealed significant insights into their crystal structures and hydrogen bonding motifs. These compounds show how protonated pyrimidine rings form hydrogen bonds with sulfonate groups, creating a specific bimolecular ring motif. This motif mimics carboxylate anion's binding patterns, offering a foundation for understanding molecular interactions in drug design and materials science (Balasubramani, Muthiah, & Lynch, 2007).
Biological Activities and Applications
Antiproliferative Activity : A series of derivatives structurally related to the compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. This research highlights the potential therapeutic applications of such compounds in cancer treatment. Certain derivatives demonstrated significant activity, suggesting the compound's framework could serve as a basis for developing new anticancer agents (Mallesha et al., 2012).
Antimicrobial Activity : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moieties were prepared and assessed for antimicrobial activity. These studies offer insights into the compound's potential use in creating new antimicrobial agents, with some derivatives showing promising results (Ammar et al., 2004).
Antioxidant and Protective Effects : Compounds with structural similarities, featuring antioxidant groups and chelating properties, have been synthesized and shown to protect cells against oxidative stress. This research suggests potential applications in preventing age-related diseases, such as cataracts, macular degeneration, and Alzheimer's disease (Jin et al., 2010).
Material Science Applications
- Synthesis of Polyamides : Research into the synthesis of new soluble fluorinated polyamides containing pyridine and sulfone moieties, using diamines related to the compound of interest, revealed materials with excellent thermal stability, mechanical strength, and low dielectric constants. These materials are promising for applications in electronics and as advanced materials due to their unique properties (Liu et al., 2013).
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2S/c1-17-6-7-18(2)19(14-17)29(27,28)26-12-10-25(11-13-26)21-15-20(22-16-23-21)24-8-4-3-5-9-24/h6-7,14-16H,3-5,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUOEZOPESBOIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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